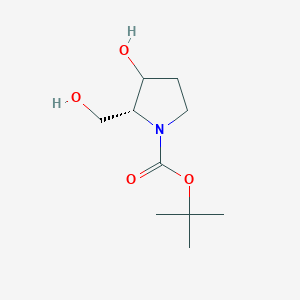
Boc-L-Hydroxyprolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-Hydroxyprolinol, also known as tert-Butyloxycarbonyl-L-hydroxyprolinol, is a derivative of hydroxyproline. Hydroxyproline is an important amino acid that plays a crucial role in the stability of collagen, which is a major component of connective tissues in animals. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its chiral nature and ability to form stable intermediates.
准备方法
Synthetic Routes and Reaction Conditions: Boc-L-Hydroxyprolinol is typically synthesized through the protection of L-hydroxyproline. The process involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-hydroxyproline is protected using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting L-hydroxyproline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Reduction of the Carboxyl Group: The carboxyl group of the protected hydroxyproline is then reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions: Boc-L-Hydroxyprolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
Boc-L-Hydroxyprolinol has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein structure and function, particularly in the synthesis of collagen-like peptides.
Medicine: this compound is employed in the development of pharmaceuticals, especially those targeting connective tissue disorders.
Industry: It is used in the production of cosmetics and food additives due to its role in collagen stability.
作用机制
The mechanism of action of Boc-L-Hydroxyprolinol involves its ability to form stable intermediates during chemical reactions. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups. In biological systems, the compound can mimic the structure of hydroxyproline, influencing the stability and function of collagen and other proteins.
相似化合物的比较
Trans-4-Hydroxy-L-proline: A major component of collagen, used in similar applications but lacks the Boc protection.
Fmoc-Hydroxyproline: Another protected form of hydroxyproline, used in peptide synthesis with a different protecting group.
L-4-Hydroxyproline Methyl Ester: A derivative used in organic synthesis with a methyl ester group instead of Boc.
Uniqueness: Boc-L-Hydroxyprolinol is unique due to its Boc protection, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in selective synthesis and the preparation of complex molecules.
属性
IUPAC Name |
tert-butyl (2R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIDZEBNRLNGMS-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]1CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
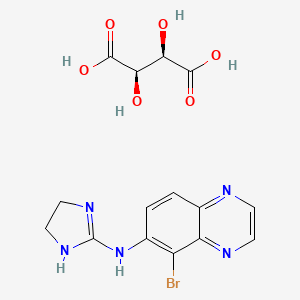
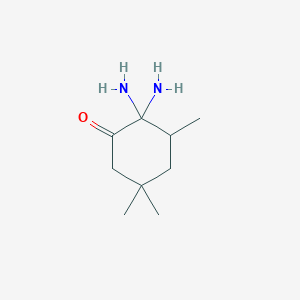
![(E)-5-[(E)-4-carboxy-2-methylbut-3-enoxy]-4-methylpent-2-enoic acid](/img/structure/B7908464.png)
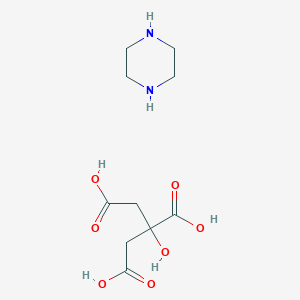
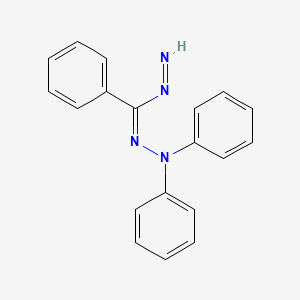

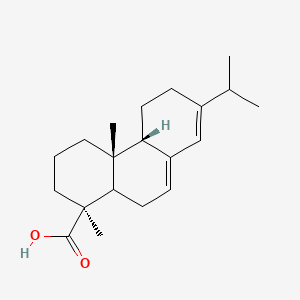
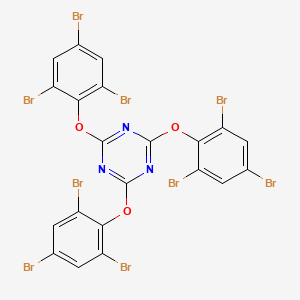
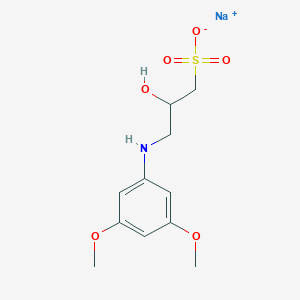
![(Z)-2-diazonio-1-[(4-nitrophenyl)methoxy]-3-oxobut-1-en-1-olate](/img/structure/B7908518.png)
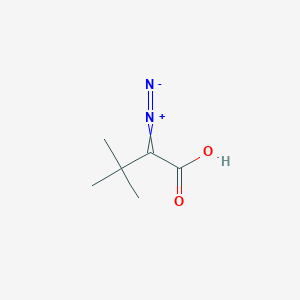
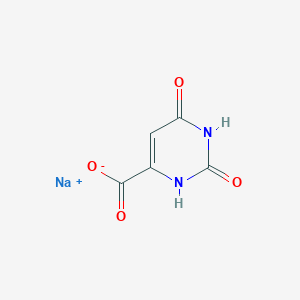
![(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-6-(3-piperidin-1-ylpropoxy)-3,4-dihydronaphthalen-1-one](/img/structure/B7908534.png)
![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-[[4-(3-piperidin-1-ylpropoxy)phenyl]methoxy]-3,4-dihydronaphthalen-1-one](/img/structure/B7908539.png)
